molecular formula C18H18N4O3S B2664259 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034502-50-4

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2664259
CAS No.: 2034502-50-4
M. Wt: 370.43
InChI Key: IEDAGKXYWUVIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrazin-2-yloxy group and a piperidin-1-yl sulfonyl group

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide, while reduction of the nitro group on the pyrazine ring can yield an amino derivative .

Scientific Research Applications

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The pyrazin-2-yloxy group may interact with specific enzymes, modulating their activity. The piperidin-1-yl sulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline is unique due to its combination of a quinoline core with pyrazin-2-yloxy and piperidin-1-yl sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDAGKXYWUVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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